Lirafugratinib is a small molecule drug developed as a selective inhibitor of fibroblast growth factor receptor 2 (FGFR2). Initially developed by Relay Therapeutics, Inc., it is currently in Phase 1/2 clinical trials for treating various cancers, particularly cholangiocarcinoma, which is characterized by alterations in FGFR2. The compound has garnered attention due to its potential as a best-in-class FGFR2 inhibitor, demonstrating efficacy in FGFR2-driven tumors and showing durable responses across multiple solid tumor types with FGFR2 alterations .
Lirafugratinib is classified as an oral covalent inhibitor targeting FGFR2, a receptor tyrosine kinase implicated in various malignancies. Its development is part of a broader effort to create targeted therapies that address specific genetic alterations in cancer cells. The molecular formula of lirafugratinib is C28H24FN7O2, and it has been assigned the CAS registry number 2549174-42-5 .
The synthesis of lirafugratinib involves advanced medicinal chemistry techniques, including structure-based drug design and molecular dynamics simulations. These methods allow researchers to optimize the compound's binding affinity and selectivity for FGFR2 while minimizing off-target effects. The synthesis typically includes:
The molecular structure of lirafugratinib reveals several key features:
Lirafugratinib exerts its therapeutic effects by selectively inhibiting FGFR2 signaling pathways that are often dysregulated in cancer. The mechanism includes:
Clinical studies have shown that lirafugratinib effectively reduces tumor size in patients with FGFR2-altered tumors, indicating its potential as a significant therapeutic option .
Relevant analyses confirm that lirafugratinib maintains its integrity under standard laboratory conditions, ensuring reliable performance in clinical settings .
Lirafugratinib is primarily being investigated for its application in oncology, specifically targeting:
The drug has received breakthrough therapy designation from regulatory authorities due to its potential to address unmet medical needs in patients with advanced malignancies .
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: